molecular formula C17H21N3OS2 B2799257 2-(Benzylthio)-1-(3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)ethanone CAS No. 1226429-58-8

2-(Benzylthio)-1-(3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)ethanone

Cat. No. B2799257
CAS RN: 1226429-58-8
M. Wt: 347.5
InChI Key: GVAPLFLQNQUJPN-UHFFFAOYSA-N
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Description

2-(Benzylthio)-1-(3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)ethanone is a chemical compound that has gained attention in scientific research due to its potential medicinal properties. It is a member of the thiadiazole family, which is known for its diverse pharmacological activities.

Scientific Research Applications

Synthesis and Biological Activity

The compound is closely related to a class of chemicals that have been studied for their synthesis methods and biological activities. These include 1,3,4-thiadiazole derivatives which have shown a range of biological activities, from anti-arrhythmic properties to antituberculosis and cytotoxic effects. For example:

  • Anti-arrhythmic Activity : The synthesis of piperidine-based 1,3-thiazole, 1,3,4-thiadiazole, and 1,3-thiazolo[2,3-c]-1,2,4-triazole derivatives has been investigated, with some compounds demonstrating significant anti-arrhythmic activity (Abdel‐Aziz, Abdel-Wahab, El-Sharief, & Abdulla, 2009).

  • Antituberculosis and Cytotoxicity Studies : A series of 3-heteroarylthioquinoline derivatives, synthesized from similar thiadiazole compounds, were screened for their in vitro activity against Mycobacterium tuberculosis, showing promising results without toxic effects on mouse fibroblasts (Chitra, Paul, Muthusubramanian, Manisankar, Yogeeswari, & Sriram, 2011).

Synthesis of Derivatives for Biological Testing

Further research has focused on creating derivatives of thiadiazole compounds for testing against various diseases, including infectious diseases like COVID-19. The synthesis of novel thiadiazole-triazole hybrids was aimed at identifying compounds with potential antiviral activity against the coronavirus through inhibition of the main protease, indicating the relevance of such compounds in drug discovery efforts against emerging diseases (Rashdan, Abdelmonsef, Abou-Krisha, & Yousef, 2021).

Mechanistic Studies and Synthesis Approaches

Studies have also delved into the mechanistic aspects and synthesis methodologies for thiadiazole derivatives, exploring nucleophilic substitution reactions and their outcomes, which are crucial for understanding the chemical behavior and potential modifications of these compounds for targeted biological activities (Tahtaci & Aydin, 2019).

properties

IUPAC Name

2-benzylsulfanyl-1-[3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3OS2/c1-13-18-19-17(23-13)15-8-5-9-20(10-15)16(21)12-22-11-14-6-3-2-4-7-14/h2-4,6-7,15H,5,8-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVAPLFLQNQUJPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)C2CCCN(C2)C(=O)CSCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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